molecular formula C8H5IN2O2 B2883984 2-iodo-4-nitro-1H-indole CAS No. 1935958-72-7

2-iodo-4-nitro-1H-indole

Cat. No.: B2883984
CAS No.: 1935958-72-7
M. Wt: 288.044
InChI Key: WREYKHIFQJRJMS-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features an indole core substituted with an iodine atom at the second position and a nitro group at the fourth position. This unique structure imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Biochemical Pathways

They are important types of molecules and natural products and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-nitro-1H-indole typically involves the iodination of 4-nitroindole. One common method is the electrophilic aromatic substitution reaction, where 4-nitroindole is treated with iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The indole core can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Reduction: 2-Iodo-4-amino-1H-indole.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

2-Iodo-4-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Nitro-1H-indole: Lacks the iodine atom, affecting its reactivity and applications.

    2-Bromo-4-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Uniqueness

2-Iodo-4-nitro-1H-indole is unique due to the presence of both iodine and nitro substituents on the indole core. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-iodo-4-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREYKHIFQJRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)I)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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